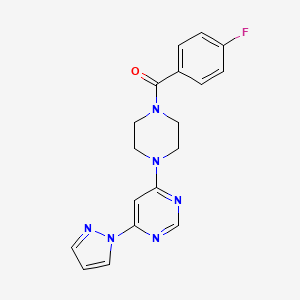

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6O/c19-15-4-2-14(3-5-15)18(26)24-10-8-23(9-11-24)16-12-17(21-13-20-16)25-7-1-6-22-25/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAAALRRZATGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step reactions. One common route includes the following steps:

Formation of the pyrazole ring: Starting with a suitable hydrazine and a 1,3-dicarbonyl compound, the pyrazole ring is formed through cyclization.

Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.

Formation of the piperazine ring: The pyrimidine derivative is then reacted with ethylenediamine or a similar diamine to form the piperazine ring.

Introduction of the fluorophenyl group: Finally, the piperazine derivative is reacted with a fluorobenzoyl chloride to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Notable areas of research include:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .

- Antiviral and Antimicrobial Properties : Research indicates that the compound may also possess antiviral and antimicrobial activities, making it a candidate for the development of new treatments against infectious diseases.

Chemical Biology

In chemical biology, (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is utilized for:

- Biochemical Pathway Modulation : The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain kinases involved in cancer progression, thereby modulating cellular signaling pathways.

Coordination Chemistry

This compound serves as a valuable ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Its unique structure allows it to participate in various coordination environments, which can be exploited in the synthesis of metal-organic frameworks or catalysts.

Material Science

In material science, the compound's unique properties make it suitable for developing new materials. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices or used as a catalyst in organic reactions, contributing to advancements in synthetic methodologies.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs are classified based on variations in the pyrimidine/pyrazole core, piperazine linker, or aromatic substituents. Below is a detailed comparison:

Structural Analog: Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Key Differences: Aromatic Substituent: Replaces 4-fluorophenyl with thiophen-2-yl and 4-(trifluoromethyl)phenyl groups.

- Synthetic Route : Prepared via coupling of substituted phenylpiperazines with thiophene carboxylic acid derivatives .

Structural Analog: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

- Key Differences :

- Pharmacological Implications : Extended alkyl chains may improve solubility but reduce target specificity due to increased hydrophobicity .

Structural Analog: (4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)

- Key Differences :

- Synthetic Pathway : Synthesized via sequential nucleophilic substitutions and coupling reactions, emphasizing modular design for SAR studies .

Comparative Data Table

*Calculated based on molecular formulas from referenced syntheses.

Research Findings and Implications

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the parent compound provides moderate electron withdrawal, balancing solubility and target engagement. In contrast, trifluoromethyl groups (Compound 21, 5) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

- Linker Modifications : The rigid piperazine linker in the parent compound ensures spatial orientation for target recognition. Flexible alkyl chains (Compound 5) may compromise this precision but enable interactions with deeper binding pockets .

Biological Activity

The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neurological effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 402.381 g/mol. Its structure includes a piperazine ring, which is commonly found in many kinase inhibitors, suggesting potential applications in targeting various cellular processes.

1. Anticancer Properties

Research indicates that compounds with similar structural features to this compound demonstrate significant anticancer activity. Pyrazole and pyrimidine derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit BRAF(V600E), a common mutation in melanoma, as well as other kinases such as EGFR and Aurora-A kinase .

Table 1: Summary of Anticancer Activity

| Compound | Biological Activity | Target |

|---|---|---|

| Pyrazole Derivative A | Inhibits BRAF(V600E) | Melanoma |

| Pyrazole Derivative B | Inhibits EGFR | Lung Cancer |

| Pyrazole Derivative C | Inhibits Aurora-A Kinase | Various Cancers |

2. Antimicrobial Effects

The antimicrobial potential of this compound is supported by studies indicating that pyrazole derivatives exhibit activity against various bacterial and fungal strains. For example, compounds similar to this compound have shown effectiveness against Escherichia coli and Aspergillus niger at concentrations that suggest significant antimicrobial properties .

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, one compound demonstrated over 90% inhibition of bacterial growth at a concentration of 40 µg/mL when compared to standard antibiotics such as ampicillin .

3. Neurological Effects

Recent investigations have also explored the potential neurological effects of this compound. The ability of pyrazole derivatives to cross the blood-brain barrier positions them as promising candidates for treating neurological disorders. Some studies suggest that these compounds may exhibit neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival.

Q & A

Q. Key Factors Affecting Yield :

Q. Methodological Answer :

- Target Validation : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-GPR55 antagonist ML191 vs. PI3K inhibitor GDC-0941) .

- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions .

- Computational Docking : Compare binding poses in GPR55 (PDB: 6KPO) vs. PI3Kα (PDB: 4L23) using AutoDock Vina .

Q. Methodological Answer :

- Substituent Variation : Replace the 4-fluorophenyl group with bromo/methyl derivatives to assess steric/electronic effects .

- Bioisosteres : Substitute pyrimidine with thieno[3,2-d]pyrimidine to enhance metabolic stability .

- Pharmacophore Mapping : Use Schrödinger’s Phase to align key H-bond acceptors (pyrimidine N1) and hydrophobic groups (fluorophenyl) .

Q. Example SAR Data :

| Compound Modification | PI3Kα IC₅₀ (nM) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 1800 | 12 | |

| 4-Bromophenyl | 950 | 8 | |

| 4-Methylphenyl | 2200 | 25 |

How to evaluate thermal stability and degradation pathways under experimental conditions?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points (e.g., sulfone derivatives degrade above 200°C) .

- HPLC-MS Stability Study : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor hydrolytic cleavage (e.g., piperazine-methanone bond) .

- Forced Degradation : Expose to UV light (ICH Q1B) to detect photolytic byproducts .

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) using a lipid-embedded D3R model .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions to quantify affinity changes .

- Validation : Compare with crystal structures of related complexes (e.g., FAUC 329 in D3R) .

Q. Key Findings :

- The 4-fluorophenyl group forms a critical π-π interaction with Phe346 in D3R .

- Pyrazole nitrogen coordinates a water-mediated H-bond to Ser192 .

How to resolve low-resolution crystallographic data for derivatives with flexible substituents?

Q. Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise .

- Refinement : In SHELXL, apply

RIGUrestraints for piperazine rings andSIMUfor anisotropic atoms . - Validation Tools : Check R-factors and electron density maps (e.g., omit maps for disordered regions) .

Case Study :

A derivative with a 4-methylphenyl group showed R-factor convergence at 0.052 using SHELXL-2015 with 20% disorder in the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.